molecular formula C11H16N2 B12580407 Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- CAS No. 274687-34-2

Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)-

Cat. No.: B12580407
CAS No.: 274687-34-2
M. Wt: 176.26 g/mol
InChI Key: OVCJYDBGGPPSQN-UHFFFAOYSA-N
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Description

Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- is a compound that belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds This compound is characterized by the presence of a cyclohexylamine moiety linked to a pyrrole ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- can be synthesized through a condensation reaction between cyclohexanamine and pyrrole-2-carbaldehyde. The reaction typically involves mixing the two reactants in an appropriate solvent, such as ethanol, and allowing the mixture to react under reflux conditions. The product is then isolated through filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Cyclohexanamine and pyrrole-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- largely depends on its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound’s antimicrobial activity is attributed to its ability to chelate metal ions, which can interfere with the metal-dependent enzymes in microorganisms .

Comparison with Similar Compounds

Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- can be compared with other Schiff bases and pyrrole derivatives:

    Schiff Bases: Similar to other Schiff bases, it exhibits the characteristic imine group (C=N) and can undergo similar chemical reactions.

    Pyrrole Derivatives: Compared to other pyrrole derivatives, it has a unique combination of a cyclohexylamine moiety and a pyrrole ring, which may confer distinct chemical and biological properties.

List of Similar Compounds

Properties

CAS No.

274687-34-2

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N-cyclohexyl-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h4,7-10,12H,1-3,5-6H2

InChI Key

OVCJYDBGGPPSQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=CC2=CC=CN2

Origin of Product

United States

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